5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule involved in B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases.
作用機序
5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key signaling molecule in BCR signaling, which is critical for the survival and proliferation of B-cells. Inhibition of BTK by 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide results in decreased proliferation and survival of B-cells, as well as suppression of BCR signaling.
Biochemical and Physiological Effects:
5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. In preclinical studies, 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to decrease proliferation and survival of B-cells, as well as suppress BCR signaling. 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has also been shown to have activity against B-cell malignancies, including CLL and MCL. In addition, 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has shown promise as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
実験室実験の利点と制限
5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has several advantages as a research tool, including its potent inhibition of BTK and its activity against B-cell malignancies and autoimmune diseases. However, there are also limitations to its use in lab experiments, including its potential toxicity and off-target effects. In addition, 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide may not be suitable for all types of experiments, and researchers should carefully consider its use in each case.
将来の方向性
There are several future directions for research on 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of combination therapies with 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide and other targeted agents for the treatment of B-cell malignancies and autoimmune diseases. Another area of interest is the development of 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide analogs with improved pharmacokinetic properties and reduced toxicity. Finally, further studies are needed to better understand the mechanisms of action of 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide and its potential therapeutic applications in other diseases.
合成法
The synthesis of 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide involves several steps, including the reaction of 2-chlorothiophene with 2-trifluoromethylphenylboronic acid to form 2-(trifluoromethyl)phenyl)-2-thiophenecarboxylic acid. This is then converted to the corresponding acid chloride, which is reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide.
科学的研究の応用
5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. In preclinical studies, 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has demonstrated potent inhibition of BTK and suppression of BCR signaling, resulting in decreased proliferation and survival of B-cells. 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has also shown activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has shown promise as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
5-chloro-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NOS/c13-10-6-5-9(19-10)11(18)17-8-4-2-1-3-7(8)12(14,15)16/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOOVGWPOKNYOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。